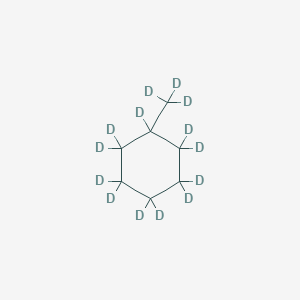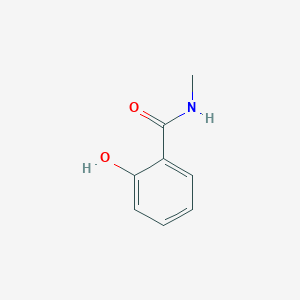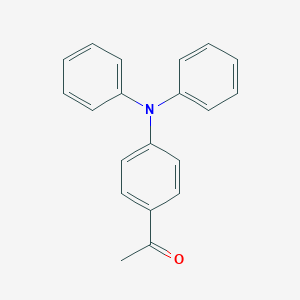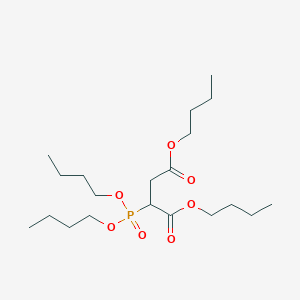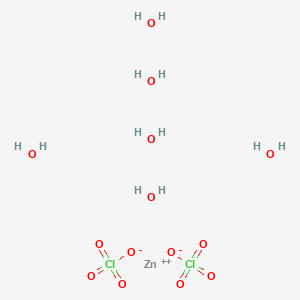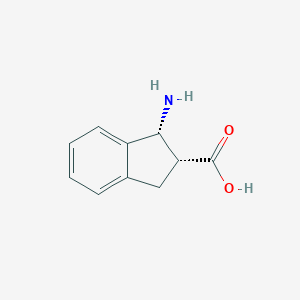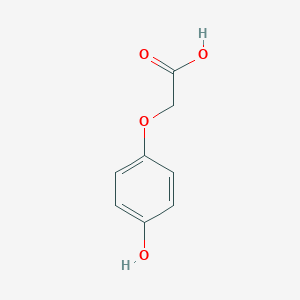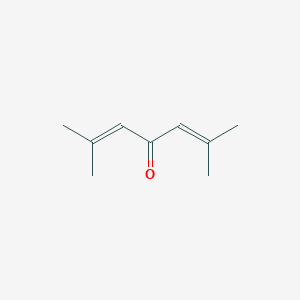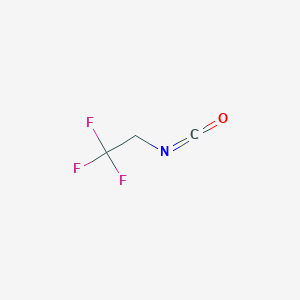
1,1,1-Trifluoro-2-isocyanatoethane
Overview
Description
1,1,1-Trifluoro-2-isocyanatoethane is a chemical compound that is part of the isocyanate family, characterized by the presence of a trifluoromethyl group and an isocyanate group attached to an ethane backbone. While the specific compound is not directly discussed in the provided papers, related compounds and their properties can offer insights into its behavior and potential applications.
Synthesis Analysis
The synthesis of related isocyanates has been explored, such as the development of 1-chloro-2,2,2-trifluoroethyl isocyanate, which was achieved by reacting N-(2,2,2-trifluoroethyl-1-hydroxy)-O-ethylcarbamate with thionyl chloride or phosphorus pentachloride . This method demonstrates the potential for synthesizing 1,1,1-Trifluoro-2-isocyanatoethane through similar pathways, utilizing the reactivity of the hydroxy group and the isocyanate precursor.
Molecular Structure Analysis
The molecular structure of isocyanates is crucial for understanding their reactivity. For instance, the study of 1,2-difluorotetrachloroethane revealed the existence of trans and gauche isomeric forms and provided detailed measurements of bond distances and angles . This information is valuable for predicting the molecular geometry and electronic distribution in 1,1,1-Trifluoro-2-isocyanatoethane, which would influence its chemical behavior.
Chemical Reactions Analysis
Isocyanates are known to be reactive compounds, often participating in various chemical reactions. For example, alkyl isocyanides were shown to react with hexafluoropentane-2,4-dione to form pyrrol-2(5H)-ones . This indicates that 1,1,1-Trifluoro-2-isocyanatoethane could also engage in reactions with nucleophiles, leading to a range of functionalized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. The study of the 1,1-difluoroethane dimer, for instance, highlighted the role of weak hydrogen bonds in stabilizing molecular interactions . Such insights can be extrapolated to understand the intermolecular forces that might affect the properties of 1,1,1-Trifluoro-2-isocyanatoethane, such as boiling point, solubility, and reactivity.
Scientific Research Applications
Use in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane is used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction being performed. As such, it’s difficult to provide a detailed description without more specific information .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but the use of 1,1,1-Trifluoro-2-isocyanatoethane as a reagent can enable the synthesis of a wide variety of organic compounds .
Synthesis of 1,1-Difluoroallenes
- Scientific Field : Organic Chemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane can be used to synthesize 1,1-Difluoroallenes .
- Methods of Application : The compound is synthesized from commercially available 1,1,1-trifluoro-2-iodoethane .
- Results or Outcomes : The synthesis results in 1,1-Difluoroallenes in good yield .
Ionization Energy Calculation
- Scientific Field : Physical Chemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane has been used in studies to calculate the ionization energies of the chlorine lone pairs in 1,1,1-trifluoro-2-chloroethane .
- Methods of Application : The ionization energies were calculated at the SCF and correlated (ROMP2, OVGF, and ROCCSD (T)) levels .
- Results or Outcomes : The highest-level results were 11.99 and 12.08 eV for the Cl lone pairs of A″ and A′ symmetry, respectively .
Synthesis of 2,2,2-Trifluoroethyl Isocyanate
- Scientific Field : Organic Chemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane can be used to synthesize 2,2,2-trifluoroethyl isocyanate .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction being performed .
- Results or Outcomes : The synthesis results in 2,2,2-trifluoroethyl isocyanate .
Resolution of 1,1,1-Trifluoro-2-octanol
- Scientific Field : Biochemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane has been used in the resolution of 1,1,1-trifluoro-2-octanol .
- Methods of Application : Lipase from pseudomonas sp. (PSL) was encapsulated in stacked silica nanoparticles and used for resolution .
- Results or Outcomes : The method showed great potential for application with almost no enzyme leakage phenomenon taking place during continuous batch operation .
Synthesis of Fluorinated Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 1,1,1-Trifluoro-2-isocyanatoethane can be used in the synthesis of various fluorinated compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction being performed .
- Results or Outcomes : The synthesis results in various fluorinated compounds .
Safety And Hazards
1,1,1-Trifluoro-2-isocyanatoethane is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H225, H301, H311, H318, H331, and H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and not ingesting the compound .
properties
IUPAC Name |
1,1,1-trifluoro-2-isocyanatoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO/c4-3(5,6)1-7-2-8/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWUQLKOIACGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443303 | |
| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-isocyanatoethane | |
CAS RN |
371-92-6 | |
| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-isocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



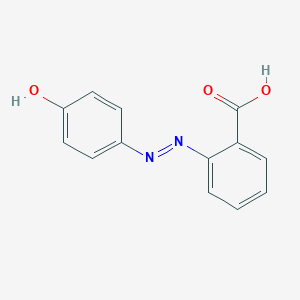
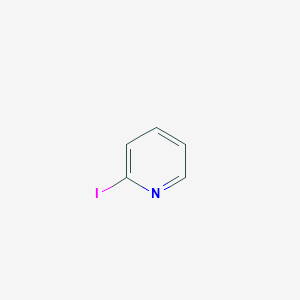
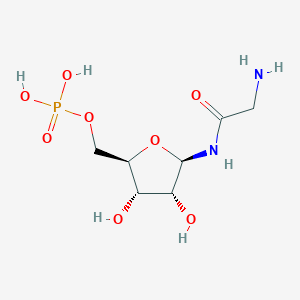
![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
